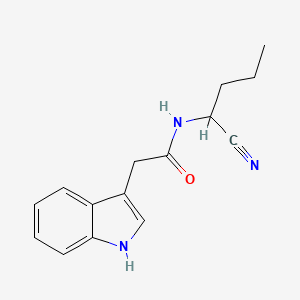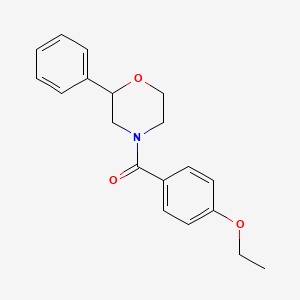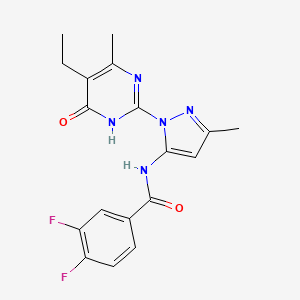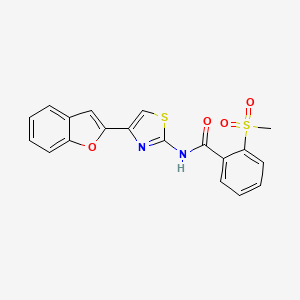
1-Bromo-3-cyclopropyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-cyclopropyl-5-nitrobenzene is an organic compound. It is an important intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff . The molecular formula of this compound is C9H8BrNO2 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the bromination of nitrobenzene in sulfuric acid using dibromohydantoin . Another method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a cyclopropyl group, and a nitro group . The exact spatial arrangement of these groups can be determined through techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación
X-ray Diffraction Studies
1-Bromo-3-cyclopropyl-5-nitrobenzene has been investigated using X-ray diffraction. A study focused on the anisotropic displacement parameters of 1-(halomethyl)-3-nitrobenzene compounds, which are closely related to this compound. This research provides insights into the structural characteristics of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).
Synthetic Chemistry
The compound has applications in synthetic chemistry, particularly in the formation of various heterocyclic compounds. For instance, its derivatives are used in the synthesis of quinolines, 2-quinolones, phenanthridines, and phenanthridinones via palladium-mediated Ullmann cross-coupling (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
Chemical Reactions and Intermediates
Research on this compound and related compounds has expanded our understanding of chemical reactions and intermediates. Studies involving sodium borohydride and o-bromo-nitrobenzenes have explored the formation of unstable cyclohexadienyl anions, also known as hydride Meisenheimer adducts (Gold, Miri, & Robinson, 1980).
Photoelectrochemical Studies
The photoelectrochemical properties of related bromo-nitrobenzene compounds have been studied, revealing insights into radical anion formation and photo-induced chemical reactions. These studies have implications for understanding the photoelectrochemical behavior of this compound (Compton & Dryfe, 1994).
Polymer Solar Cells
In the field of polymer solar cells, derivatives of this compound have been used to improve electron transfer processes. The introduction of such compounds in polymer solar cells has led to enhancements in power conversion efficiency (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
The mode of action of 1-Bromo-3-cyclopropyl-5-nitrobenzene involves a free radical reaction . The compound may undergo nucleophilic substitution, where a nucleophile attacks the carbon atom at the benzylic position . This reaction is facilitated by the presence of the bromine atom, which acts as a leaving group .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving aromatic compounds or those susceptible to free radical reactions .
Result of Action
Given its potential to undergo free radical reactions, it could induce oxidative stress in cells, leading to various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of the free radical reactions it undergoes could be influenced by temperature .
Propiedades
IUPAC Name |
1-bromo-3-cyclopropyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJITMPVOONGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)

![N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]](/img/structure/B2905158.png)

![1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2905162.png)


![4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide](/img/structure/B2905166.png)
![N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2905167.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide](/img/structure/B2905168.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)

![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2905177.png)
